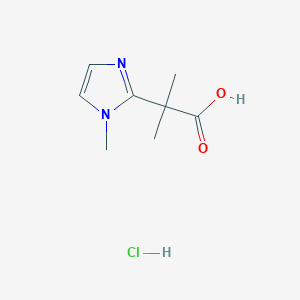
Sodium 5-phenylthiazole-2-carboxylate
Overview
Description
Sodium 5-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C10H6NNaO2S and a molecular weight of 227.21. It’s a sodium salt of a carboxylic acid derivative of thiazole .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing a sulfur atom and a nitrogen atom . The thiazole ring is aromatic, meaning that it has a cyclic resonance structure that provides stability . The specific molecular structure of Sodium 5-phenylthiazole-2-carboxylate would need to be determined using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Thiazoles, including Sodium 5-phenylthiazole-2-carboxylate, have many reactive positions where various chemical reactions can take place, such as donor–acceptor, nucleophilic, and oxidation reactions . The specific reactivity of Sodium 5-phenylthiazole-2-carboxylate would depend on the conditions and reagents used.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including Sodium 5-phenylthiazole-2-carboxylate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Properties
Compounds related to the thiazole ring, such as Sodium 5-phenylthiazole-2-carboxylate, have been reported to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that Sodium 5-phenylthiazole-2-carboxylate could be used in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole compounds have also been found to exhibit antiviral properties . This indicates potential applications in the treatment of viral infections.
Diuretic Effects
Thiazole derivatives have been associated with diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Neuroprotective Effects
Compounds related to the thiazole ring have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in cancer treatment.
Industrial Applications
In addition to their medicinal applications, thiazole compounds also find use in various industrial applications such as agrochemicals, industrial, and photographic sensitizers .
Safety and Hazards
The safety and hazards associated with Sodium 5-phenylthiazole-2-carboxylate are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety precautions. More detailed safety information may be available in Material Safety Data Sheets (MSDS) or other safety databases .
properties
IUPAC Name |
sodium;5-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSMXMVNORFALM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-phenylthiazole-2-carboxylate | |
CAS RN |
2173996-51-3 | |
| Record name | sodium 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)
![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3421408.png)

![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)
![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)


![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)



